molecular formula C10H8N2O2S B13782218 2-Benzothiazolecarboxaldehyde,O-acetyloxime(9CI)

2-Benzothiazolecarboxaldehyde,O-acetyloxime(9CI)

Cat. No.: B13782218
M. Wt: 220.25 g/mol
InChI Key: CVCOZWQVLGVYIQ-IZZDOVSWSA-N
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Description

2-Benzothiazolecarboxaldehyde,O-acetyloxime(9CI) is a chemical compound with the molecular formula C10H8N2O2S and a molecular weight of 220.25 . It is known for its unique structure, which includes a benzothiazole ring and an acetyloxime group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

The synthesis of 2-Benzothiazolecarboxaldehyde,O-acetyloxime(9CI) typically involves the reaction of 2-benzothiazolecarboxaldehyde with hydroxylamine to form the oxime, followed by acetylation to produce the final compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Benzothiazolecarboxaldehyde,O-acetyloxime(9CI) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The benzothiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Benzothiazolecarboxaldehyde,O-acetyloxime(9CI) has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Benzothiazolecarboxaldehyde,O-acetyloxime(9CI) involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The oxime group can also participate in chemical reactions that modify the activity of biological molecules .

Comparison with Similar Compounds

2-Benzothiazolecarboxaldehyde,O-acetyloxime(9CI) can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

[(E)-1,3-benzothiazol-2-ylmethylideneamino] acetate

InChI

InChI=1S/C10H8N2O2S/c1-7(13)14-11-6-10-12-8-4-2-3-5-9(8)15-10/h2-6H,1H3/b11-6+

InChI Key

CVCOZWQVLGVYIQ-IZZDOVSWSA-N

Isomeric SMILES

CC(=O)O/N=C/C1=NC2=CC=CC=C2S1

Canonical SMILES

CC(=O)ON=CC1=NC2=CC=CC=C2S1

Origin of Product

United States

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